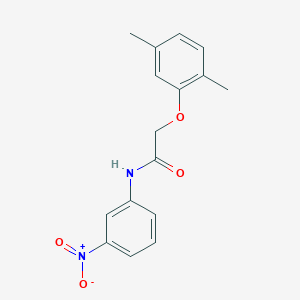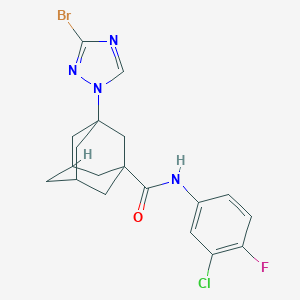
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a chlorofluorophenyl group, and an adamantane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromo substituent. The adamantane carboxamide moiety is then attached through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, altering its chemical properties.
Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or chloro substituents.
Wissenschaftliche Forschungsanwendungen
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Wirkmechanismus
The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and adamantane backbone play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: These compounds also exhibit antimicrobial and anticancer activities.
Other Triazole Compounds: Similar triazole-containing compounds are used in various therapeutic applications.
Uniqueness
What sets 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-CHLORO-4-FLUOROPHENYL)-1-ADAMANTANECARBOXAMIDE apart is its unique combination of a triazole ring, a chlorofluorophenyl group, and an adamantane backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H19BrClFN4O |
|---|---|
Molekulargewicht |
453.7g/mol |
IUPAC-Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(3-chloro-4-fluorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H19BrClFN4O/c20-17-23-10-26(25-17)19-7-11-3-12(8-19)6-18(5-11,9-19)16(27)24-13-1-2-15(22)14(21)4-13/h1-2,4,10-12H,3,5-9H2,(H,24,27) |
InChI-Schlüssel |
KRJWFBXHJCMJJE-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC(=C(C=C5)F)Cl |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CC(=C(C=C5)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


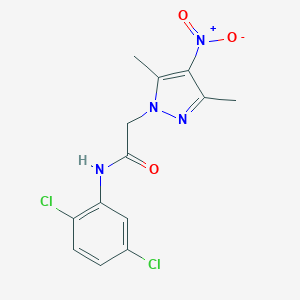
![N-{3-[N-(2-{2-nitrophenoxy}propanoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B451320.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B451322.png)
![4-methoxy-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B451324.png)
![N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B451325.png)
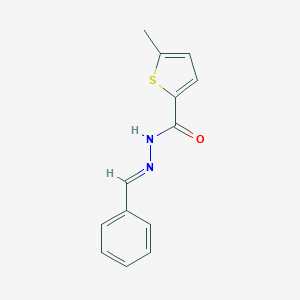

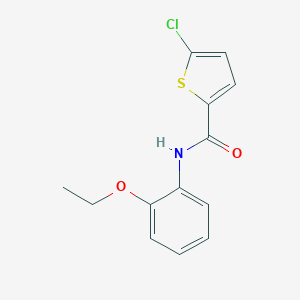

![Methyl 2-[(2-iodobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451336.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B451337.png)
![Isopropyl 4-ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B451338.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,4-dinitrobenzamide](/img/structure/B451340.png)
